

Application Notes and Protocols for JNJ-10311795 In Vivo Experiments

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Compound of Interest

Compound Name: JNJ-10311795

Cat. No.: B1672990

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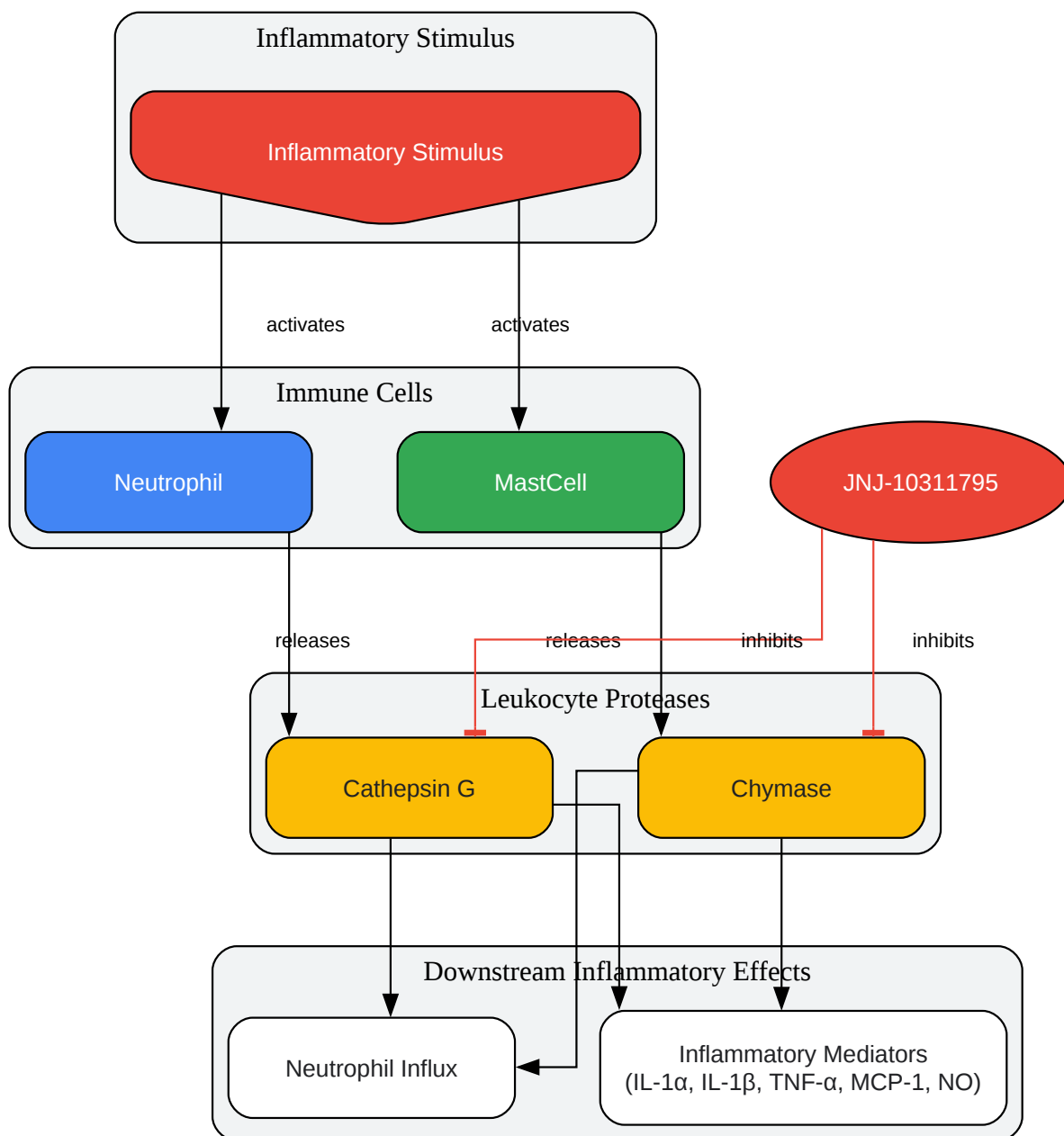
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vivo experimental use of **JNJ-10311795** (also known as RWJ-355871), a potent dual inhibitor of neutrophil cathepsin G and mast cell chymase. The following sections detail the anti-inflammatory properties of this compound and provide protocols for its application in relevant animal models of inflammation.

Mechanism of Action

JNJ-10311795 is a β -ketophosphonate that acts as a dual inhibitor of two key leukocyte proteases: cathepsin G and chymase.^[1] These serine proteases are released by neutrophils and mast cells, respectively, during an inflammatory response. By inhibiting their activity, **JNJ-10311795** can mitigate the downstream inflammatory cascade, making it a compound of interest for inflammatory conditions such as asthma and chronic obstructive pulmonary disease.^[1]

Signaling Pathway of Inflammatory Response and Inhibition by JNJ-10311795



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Caption: Inhibition of Cathepsin G and Chymase by **JNJ-10311795** to reduce inflammation.

Quantitative Data Summary

The in vivo anti-inflammatory efficacy of **JNJ-10311795** has been demonstrated in two key rat models. The following tables summarize the quantitative findings from these studies.

Table 1: Effect of **JNJ-10311795** on Glycogen-Induced Peritonitis in Rats

Parameter	Treatment Group	Outcome
Neutrophil Influx	JNJ-10311795	Marked reduction
Inflammatory Mediators		
IL-1 α	JNJ-10311795	Reversal of increase
IL-1 β	JNJ-10311795	Reversal of increase
TNF- α	JNJ-10311795	Reversal of increase
MCP-1	JNJ-10311795	Reversal of increase

Table 2: Effect of **JNJ-10311795** on Lipopolysaccharide (LPS)-Induced Airway Inflammation in Rats

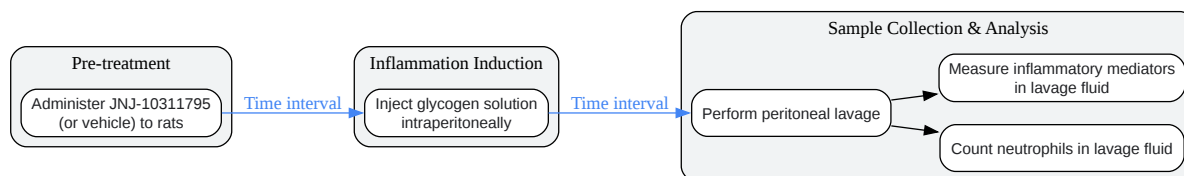
Parameter	Treatment Group	Outcome
Airway Nitric Oxide Levels	JNJ-10311795	Reversal of increase

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Protocol 1: Glycogen-Induced Peritonitis in Rats

This model is used to assess the effect of **JNJ-10311795** on neutrophil migration and the release of inflammatory cytokines into the peritoneal cavity.



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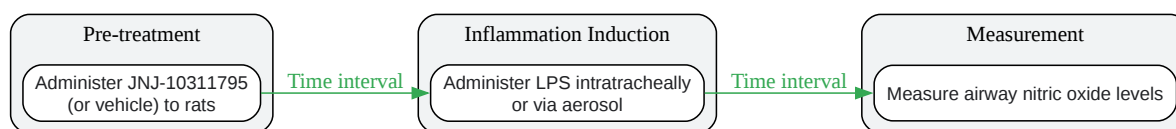
Caption: Workflow for the glycogen-induced peritonitis model.

- Animals: Male Sprague-Dawley rats.
- Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.
- Groups:
 - Vehicle control + Saline
 - Vehicle control + Glycogen
 - **JNJ-10311795** + Glycogen
- Compound Administration: Administer **JNJ-10311795** or vehicle control via the appropriate route (e.g., subcutaneous, oral) at a predetermined time before the glycogen challenge.
- Induction of Peritonitis: Inject a sterile solution of glycogen (e.g., 1% w/v in saline) into the peritoneal cavity of the rats.
- Sample Collection: At a specified time point after glycogen injection (e.g., 4-6 hours), euthanize the animals and perform a peritoneal lavage with a known volume of sterile saline or PBS.
- Analysis:

- Neutrophil Count: Determine the concentration of neutrophils in the lavage fluid using a hemocytometer or an automated cell counter.
- Mediator Analysis: Centrifuge the lavage fluid to pellet the cells. Analyze the supernatant for levels of inflammatory mediators such as IL-1 α , IL-1 β , TNF- α , and MCP-1 using ELISA or multiplex assays.

Protocol 2: Lipopolysaccharide (LPS)-Induced Airway Inflammation in Rats

This model is used to evaluate the effect of **JNJ-10311795** on airway inflammation, specifically focusing on the production of nitric oxide.



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Caption: Workflow for the LPS-induced airway inflammation model.

- Animals: Male Sprague-Dawley rats.
- Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.
- Groups:
 - Vehicle control + Saline
 - Vehicle control + LPS
 - **JNJ-10311795** + LPS

- **Compound Administration:** Administer **JNJ-10311795** or vehicle control via the appropriate route at a predetermined time before the LPS challenge.
- **Induction of Airway Inflammation:** Administer LPS to the lungs, typically via intratracheal instillation or aerosol exposure.
- **Nitric Oxide Measurement:** At a specified time point after LPS administration, measure the levels of nitric oxide in the airways. This can be done through various methods, including measuring nitrate/nitrite levels in bronchoalveolar lavage fluid (BALF) or using a nitric oxide analyzer for exhaled air.
- **Bronchoalveolar Lavage (Optional):** If collecting BALF, euthanize the animals and carefully cannulate the trachea. Lavage the lungs with a known volume of sterile saline or PBS. The collected fluid can be analyzed for inflammatory cells and mediators.

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References

- 1. medchemexpress.com [medchemexpress.com]
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